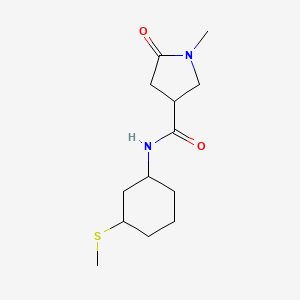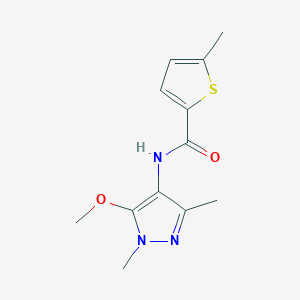
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PTM belongs to the class of thiazepanone derivatives, which are known to possess diverse biological activities.
Mechanism of Action
The mechanism of action of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but several studies have suggested that it may act by inhibiting various cellular pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, this compound has been reported to exhibit low toxicity in vitro, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is its diverse biological activity, which makes it a useful compound for investigating various cellular pathways. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more potent analogs. This compound could also be explored for its potential use as a fluorescent probe for the detection of metal ions. Overall, this compound is a promising compound with diverse biological activity that warrants further investigation.
Synthesis Methods
The synthesis of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 3-pyrazolylphenyl ketone with 1,4-thiazepan-4-amine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield of the product can be optimized by varying the reaction conditions.
Scientific Research Applications
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been shown to possess potent anticancer activity against various cancer cell lines. This compound has also been reported to exhibit antimicrobial, antifungal, and antiviral activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(17-7-3-10-20-11-9-17)13-4-1-5-14(12-13)18-8-2-6-16-18/h1-2,4-6,8,12H,3,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJCTLLNMVGOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
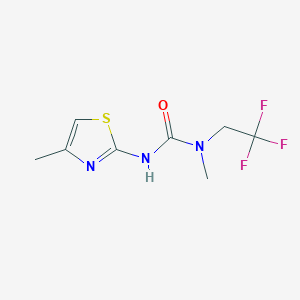
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
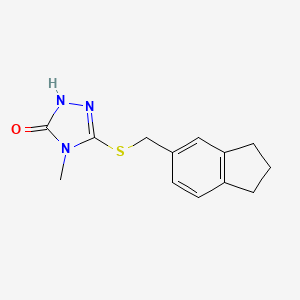
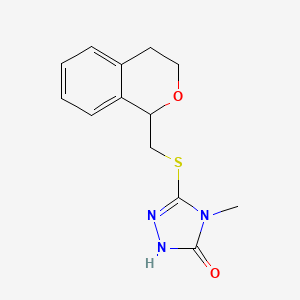
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
